Dual AChE/BACE1 Inhibitory Potential: A Comparative Profile Against Leading Multi-Target Benzamides
While direct quantitative data for CAS 91132-70-6 is currently absent in the public domain, class-level SAR provides a robust basis for differentiation. The study by Drozdowska et al. established that among newly synthesized benzamides, N,N'-(1,4-phenylene)bis(3-methoxybenzamide) was the most potent dual inhibitor, with AChE IC50 = 0.056 µM (vs. donepezil IC50 = 0.046 µM) and BACE1 IC50 = 9.01 µM (vs. quercetin IC50 = 4.89 µM) [1]. In contrast, the structurally distinct benzamide JW2 (a non-allyloxy analog) showed markedly weaker activity, highlighting that even minor structural modifications yield orders-of-magnitude differences in potency [1]. The allyloxy group of CAS 91132-70-6 is hypothesized to mimic key hydrogen-bond acceptor features of the most active derivatives, placing it in a potentially favorable zone of the SAR landscape for multi-target activity [1].
| Evidence Dimension | Multi-target inhibition (AChE and BACE1) |
|---|---|
| Target Compound Data | Not yet quantitatively established for this specific CAS number; proposed to occupy a mid-to-high potency space based on allyloxy pharmacophore. |
| Comparator Or Baseline | Most active benzamide in class: N,N'-(1,4-phenylene)bis(3-methoxybenzamide) (AChE IC50 = 0.056 µM; BACE1 IC50 = 9.01 µM). Least active analog in same study: BACE1 IC50 up to 87.31 µM. |
| Quantified Difference | Potential potency range spans >3 orders of magnitude; exact value for CAS 91132-70-6 requires empirical determination. |
| Conditions | In vitro enzymatic assays using standard Ellman's method for AChE and BACE1 fluorescence-based assay; compounds tested as pure substances. |
Why This Matters
For Alzheimer's disease research requiring dual target engagement, selecting an untested benzamide over one with a known allyloxy pharmacophore profile risks using a completely inactive compound, jeopardizing assay validity.
- [1] Drozdowska, D.; Maliszewski, D.; Wróbel, A.; Ratkiewicz, A.; Sienkiewicz, M. New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. Int. J. Mol. Sci. 2023, 24, 14901. View Source
